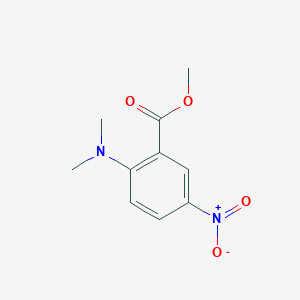
Methyl 2-(dimethylamino)-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(dimethylamino)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-5-nitrobenzoate typically involves the esterification of 2-(dimethylamino)-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-(dimethylamino)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Reduction: 2-(dimethylamino)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(dimethylamino)-5-nitrobenzoic acid and methanol.
科学研究应用
Methyl 2-(dimethylamino)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of Methyl 2-(dimethylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The dimethylamino group can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules.
相似化合物的比较
Methyl 2-(dimethylamino)-5-nitrobenzoate can be compared with other nitrobenzoates and dimethylamino-substituted compounds:
Methyl 4-nitrobenzoate: Lacks the dimethylamino group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Methyl 2-(dimethylamino)-4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis and a useful tool in the study of various chemical reactions.
生物活性
Methyl 2-(dimethylamino)-5-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound contains a dimethylamino group and a nitro group attached to a benzoate structure. Its molecular formula is C10H12N2O4, which contributes to its reactivity and interaction with biological systems. The nitro group can undergo reduction to form reactive intermediates, while the dimethylamino group enhances solubility and bioavailability, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The compound exhibits activity in enzyme-catalyzed reactions, particularly those involving nitro and amino groups. The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with proteins, nucleic acids, and other biomolecules.
- Hydrogen Bonding : The dimethylamino moiety can participate in hydrogen bonding, influencing the compound's activity and interactions with various biological targets.
Biological Activity
Research has highlighted several aspects of the biological activity of this compound:
- Antitumor Activity : Structural analogs of this compound have been investigated for their antitumor properties. Modifications in the side chains have been shown to enhance cytotoxicity against various cancer cell lines .
- Cholinesterase Inhibition : Similar compounds have demonstrated selective inhibition of butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
- Neuroprotective Effects : Studies on related compounds indicate potential neuroprotective effects against amyloid-beta-induced toxicity in neuronal cell lines, showcasing their relevance in neurobiology .
Case Studies
- Enzyme-Catalyzed Reactions : A study demonstrated that this compound participates in enzyme-catalyzed reactions where the nitro group is reduced, leading to significant interactions with biological molecules. This property could be exploited for designing drugs targeting specific enzymes involved in disease processes.
- Antitumor Activity : Research on structural analogs showed that modifications to the nitro and dimethylamino groups significantly affected their cytotoxicity against cancer cells. For instance, compounds with enhanced hydrophobicity exhibited increased potency against human tumor cell lines .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-(dimethylamino)-2-nitrobenzoate | Similar nitro and dimethylamino groups | Antitumor activity; BChE inhibition |
| Methyl 2-(aminobenzoate) | Amino instead of nitro group | Reduced reactivity; lower bioactivity |
| Methyl 2-(bromomethyl)-5-nitrobenzoate | Bromine substitution | Altered enzyme interaction; potential for different therapeutic uses |
属性
CAS 编号 |
101905-71-9 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
methyl 2-(dimethylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)9-5-4-7(12(14)15)6-8(9)10(13)16-3/h4-6H,1-3H3 |
InChI 键 |
IRKCYPMJNYIJOB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















